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molecular formula C₅H₉N₂O₄P B1144549 Dimethyl (1-Diazo-2-oxopropyl)phosphonate CAS No. 90965-06-3

Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Cat. No. B1144549
M. Wt: 192.11
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328112B2

Procedure details

To a suspension of sodium hydride (0.32 g, 13.2 mmol) in 100 mL 6/1 benzene/tetrahydrofuran was added dimethyl 2-oxopropylphosphonate (2.0 g, 12 mmol) dropwise at 0° C. After the addition, the mixture was stirred at 0° C. for 1 hour and p-toluenesulfonyl azide (13% in toluene, 19.2 g, 12.6 mmol) was added dropwise. The mixture was allowed to warm to room temperature and stirred overnight. Water was added and extracted with ethyl acetate (twice). The combined organic layers were washed with brine and concentrated to provide the crude title compound which was used in the next step without purification. MS (DCI/NH3) m/z 193 (M+H)+.
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
benzene tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6/1
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
19.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].C1C=CC=CC=1.O1CCCC1.[O:14]=[C:15]([CH3:23])[CH2:16][P:17](=[O:22])([O:20][CH3:21])[O:18][CH3:19].C1(C)C=CC(S([N:33]=[N+:34]=[N-])(=O)=O)=CC=1>O>[N+:33](=[C:16]([P:17](=[O:22])([O:20][CH3:21])[O:18][CH3:19])[C:15](=[O:14])[CH3:23])=[N-:34] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
[H-].[Na+]
Name
benzene tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1.O1CCCC1
Name
6/1
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
O=C(CP(OC)(OC)=O)C
Step Three
Name
Quantity
19.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (twice)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=[N-])=C(C(C)=O)P(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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